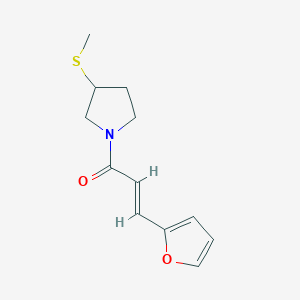
(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-one, also known as 2-[(E)-3-furyl-1-(3-methylthiopyrrolidin-1-yl)prop-2-en-1-one], is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
(E)-3-(furan-(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-oneyl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-oneen-1-one has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been investigated as a potential anti-inflammatory agent, as well as a treatment for cancer and neurodegenerative diseases. In agriculture, it has been studied for its potential as a pesticide and plant growth regulator. In materials science, it has been investigated for its potential as a precursor for the synthesis of novel materials.
Wirkmechanismus
The mechanism of action of (E)-3-(furan-(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-oneyl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-oneen-1-one is not fully understood. However, it has been suggested that it may exert its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
Studies have shown that (E)-3-(furan-(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-oneyl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-oneen-1-one has anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various cell types. It has also been shown to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In addition, it has been reported to have neuroprotective effects and to enhance cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-3-(furan-(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-oneyl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-oneen-1-one is its relatively simple synthesis method. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments. In addition, further studies are needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several potential future directions for research on (E)-3-(furan-(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-oneyl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-oneen-1-one. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a plant growth regulator and pesticide. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in medicine and materials science.
Synthesemethoden
The synthesis of (E)-3-(furan-(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-oneyl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-oneen-1-one involves the reaction of furfural with 3-(methylthio)pyrrolidine-1-carboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride and pyridine to yield the final compound.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-1-(3-methylsulfanylpyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-16-11-6-7-13(9-11)12(14)5-4-10-3-2-8-15-10/h2-5,8,11H,6-7,9H2,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURLHEPLJGOUBM-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1CCN(C1)C(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



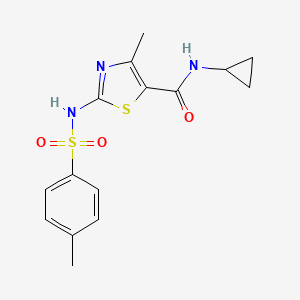
![5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2818292.png)
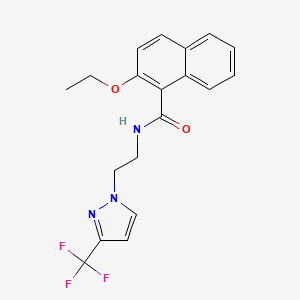
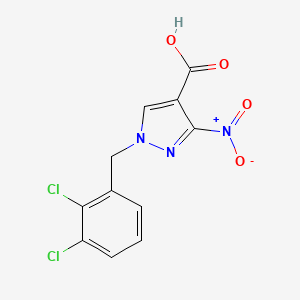
![N'-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2818296.png)
![3-(4-Methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2818297.png)
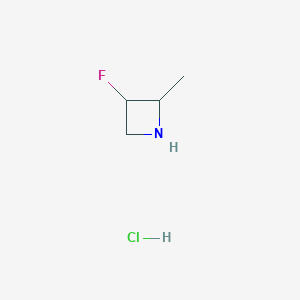
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2818305.png)
![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2818306.png)
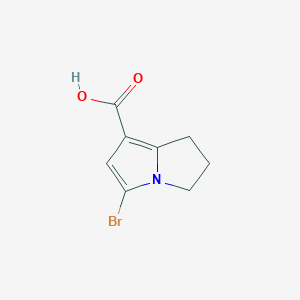
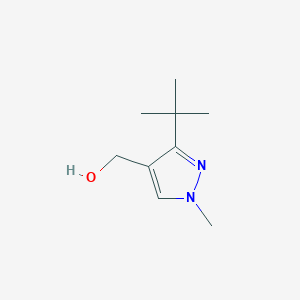
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride](/img/structure/B2818309.png)